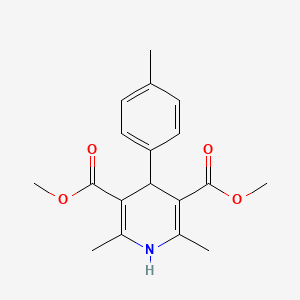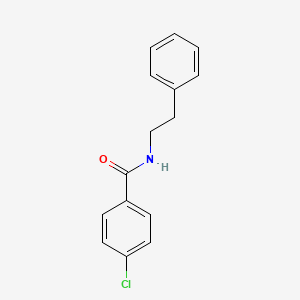![molecular formula C15H12N4O2 B7728821 N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide](/img/structure/B7728821.png)
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide typically involves the reaction of 1-methyl-2-oxoindole with pyridine-4-carboxamide under specific conditions. One common method involves the use of a condensation reaction where the indole derivative reacts with the pyridine carboxamide in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization and chromatography are used to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Another indole derivative with similar biological activities.
Indole-3-carboxamide: Known for its inhibitory properties against various enzymes.
Pyridine-2-carboxamide: A related compound with distinct chemical properties and applications.
Uniqueness
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide is unique due to its specific chemical structure, which combines the indole and pyridine moieties.
Properties
IUPAC Name |
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-19-12-5-3-2-4-11(12)13(15(19)21)17-18-14(20)10-6-8-16-9-7-10/h2-9H,1H3,(H,18,20)/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKABAANHZJCGO-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C3=CC=NC=C3)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=NC=C3)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7728742.png)
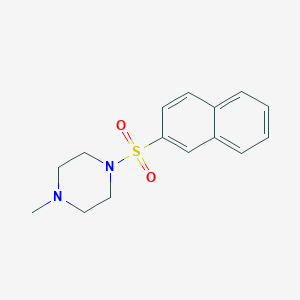
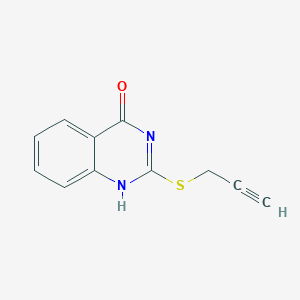
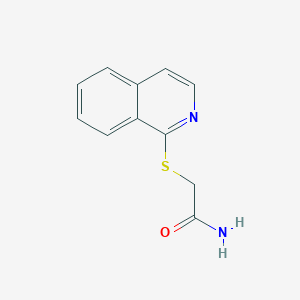
![2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B7728759.png)
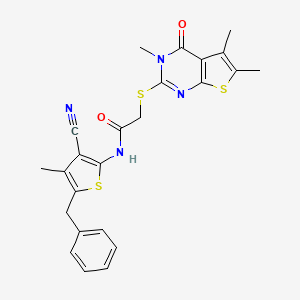
![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B7728777.png)
![4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B7728792.png)
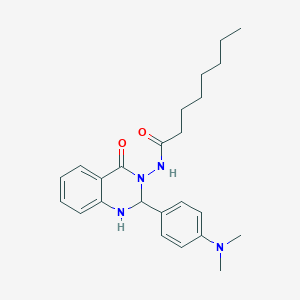
![3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B7728813.png)
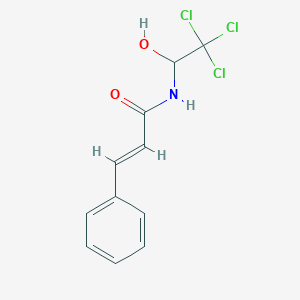
![3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B7728835.png)
